tert-Butyl (4-methoxyphenyl)carbamate
Overview
Description
tert-Butyl (4-methoxyphenyl)carbamate: is an organic compound with the molecular formula C12H17NO3 . It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions . The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a 4-methoxyphenyl group.
Mechanism of Action
Target of Action
Tert-Butyl (4-methoxyphenyl)carbamate, also known as tert-Butyl-4-methoxycarbanilate, is a chemical compound used in organic synthesis It is known to be used for the preparation of n-boc protected anilines , suggesting that it may interact with amine groups in biochemical systems.
Mode of Action
It is known to be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that it may interact with its targets through carbamate formation, a common reaction in organic chemistry involving the reaction of a carbamic acid derivative with an amine .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These may include the specific conditions of its use, such as temperature, pH, and the presence of other chemical compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (4-methoxyphenyl)carbamate can be synthesized through the reaction of 4-methoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate and an appropriate amine under controlled conditions. The process may include steps like purification through recrystallization or distillation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols.
Deprotection Reactions: Trifluoroacetic acid or other strong acids are typically used.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine, 4-methoxyaniline.
Scientific Research Applications
Chemistry: tert-Butyl (4-methoxyphenyl)carbamate is widely used as a protecting group in peptide synthesis and other organic syntheses. It helps in the selective protection of amine groups, allowing for sequential reactions without interference .
Biology and Medicine: In biological research, it is used to protect amine groups in biomolecules, facilitating the study of complex biochemical pathways. It also finds applications in the synthesis of pharmaceuticals where selective protection and deprotection of functional groups are crucial .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and polymers .
Comparison with Similar Compounds
tert-Butyl carbamate (CAS# 4248-19-5): Similar in structure but lacks the 4-methoxyphenyl group.
tert-Butyl phenyl carbonate: Used in similar applications but has different reactivity due to the carbonate group.
Uniqueness: tert-Butyl (4-methoxyphenyl)carbamate is unique due to the presence of the 4-methoxyphenyl group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where the methoxy group can participate in additional reactions or provide steric hindrance .
Properties
IUPAC Name |
tert-butyl N-(4-methoxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJDZTUATTYLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372420 | |
Record name | tert-Butyl-4-methoxycarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-68-8 | |
Record name | tert-Butyl-4-methoxycarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18437-68-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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